molecular formula C8H5BrN4 B13822664 1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo

1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo

Cat. No.: B13822664
M. Wt: 237.06 g/mol
InChI Key: NVSICLFUTLUXLY-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of a bromine atom at the 6th position and a nitrile group at the 2nd position of the acetonitrile moiety adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The resulting pyridine carboxylate can then be transformed into the fused bromopyridine moiety through various reactions, including Buchwald–Hartwig and Suzuki cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the ring system.

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form additional ring structures.

Common Reagents and Conditions:

    Buchwald–Hartwig Coupling: Utilizes palladium catalysts and phosphine ligands.

    Suzuki Coupling: Involves boronic acids and palladium catalysts.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.

    Purines: Structurally related to imidazopyridines, purines are important biological molecules with diverse functions.

Uniqueness: 1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo is unique due to the presence of the bromine atom and nitrile group, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents and functional materials .

Properties

Molecular Formula

C8H5BrN4

Molecular Weight

237.06 g/mol

IUPAC Name

2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile

InChI

InChI=1S/C8H5BrN4/c9-5-3-6-8(11-4-5)13-7(12-6)1-2-10/h3-4H,1H2,(H,11,12,13)

InChI Key

NVSICLFUTLUXLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)CC#N)Br

Origin of Product

United States

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